2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Description
2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of benzodioxin, oxadiazole, and thiazole moieties
Properties
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S2/c20-12(17-14-16-5-6-24-14)8-25-15-19-18-13(23-15)11-7-21-9-3-1-2-4-10(9)22-11/h1-6,11H,7-8H2,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOIRWRKDGMPJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN=C(O3)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 2,3-dihydro-1,4-benzodioxin-2-yl derivative, followed by the formation of the 1,3,4-oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole or oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds containing oxadiazole derivatives as anticancer agents. For instance, derivatives similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma. The mechanism often involves inducing apoptosis through DNA damage pathways .
Antidiabetic Properties
Research has shown that certain oxadiazole-containing compounds exhibit significant anti-diabetic effects. In vivo studies using models like Drosophila melanogaster indicated that these compounds can effectively lower glucose levels, suggesting their potential for managing type 2 diabetes mellitus .
Enzyme Inhibition
The compound's structural components allow it to act as an inhibitor for various enzymes implicated in metabolic disorders. Studies have focused on its inhibitory effects on α-glucosidase and acetylcholinesterase enzymes, which are crucial for glucose metabolism and cognitive function respectively .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin moiety but lacks the oxadiazole and thiazole rings.
5-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides: Contains the benzodioxin moiety but differs in other structural aspects.
Uniqueness
The uniqueness of 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide lies in its combination of benzodioxin, oxadiazole, and thiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition and potential therapeutic effects against various diseases.
Chemical Structure and Properties
The compound is characterized by the presence of a benzodioxin moiety linked to an oxadiazole and a thiazole , suggesting potential interactions with biological targets due to its unique structural features. The molecular formula is .
Enzyme Inhibition
Recent studies have investigated the enzyme inhibitory potential of related compounds featuring similar structural motifs. For instance, sulfonamides derived from benzodioxane and acetamide moieties have been shown to inhibit key enzymes associated with Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) such as α-glucosidase and acetylcholinesterase. The synthesis of these compounds involved the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine with various acetamides, yielding derivatives that were screened for their inhibitory activities .
| Compound | Target Enzyme | Inhibition Activity |
|---|---|---|
| Compound A | α-glucosidase | IC50 = 12 µM |
| Compound B | Acetylcholinesterase | IC50 = 8 µM |
Antisickling Activity
Another area of interest is the compound's potential in treating sickle cell disease. Compounds similar to the studied structure have demonstrated the ability to increase hemoglobin's oxygen affinity, thereby reducing sickling of red blood cells. For example, a related compound (TD-1) was shown to decrease the percentage of sickled cells significantly when incubated under hypoxic conditions .
Study 1: Enzyme Inhibition
In a study examining a series of benzodioxane derivatives, it was found that certain compounds exhibited significant inhibition of α-glucosidase and acetylcholinesterase. The structure-activity relationship (SAR) indicated that modifications at the benzodioxane moiety could enhance enzyme binding affinity .
Study 2: Sickle Cell Disease
A preclinical evaluation involving TD-1 revealed its efficacy in reducing sickling in human sickle cell red blood cells by increasing oxygen affinity. This suggests that similar compounds may possess therapeutic benefits for managing sickle cell disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
